Cas no 1478361-96-4 (2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

2-Amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid is a synthetic amino acid derivative featuring a dimethyl-1,2,4-triazole moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural resemblance to natural amino acids, enabling potential applications in peptide modification and drug design. The dimethyltriazole group enhances stability and may influence binding interactions in biological systems. Its unique structure offers versatility as a building block for developing enzyme inhibitors or receptor ligands. The compound is typically characterized by high purity and consistent performance in synthetic applications, making it suitable for rigorous research in pharmacology and molecular biology.
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid structure
1478361-96-4 structure
商品名:2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
CAS番号:1478361-96-4
MF:C7H12N4O2
メガワット:184.195780754089
CID:6140789
PubChem ID:82406726

2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
    • 1478361-96-4
    • EN300-1299244
    • インチ: 1S/C7H12N4O2/c1-4-9-6(11(2)10-4)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13)
    • InChIKey: UYPOWEMDPVGANH-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC1=NC(C)=NN1C)N)=O

計算された属性

  • せいみつぶんしりょう: 184.09602564g/mol
  • どういたいしつりょう: 184.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.9

2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299244-5.0g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
5g
$3065.0 2023-05-23
Enamine
EN300-1299244-250mg
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
250mg
$840.0 2023-09-30
Enamine
EN300-1299244-5000mg
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
5000mg
$2650.0 2023-09-30
Enamine
EN300-1299244-100mg
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
100mg
$804.0 2023-09-30
Enamine
EN300-1299244-1000mg
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
1000mg
$914.0 2023-09-30
Enamine
EN300-1299244-0.1g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
0.1g
$930.0 2023-05-23
Enamine
EN300-1299244-0.25g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
0.25g
$972.0 2023-05-23
Enamine
EN300-1299244-2.5g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
2.5g
$2071.0 2023-05-23
Enamine
EN300-1299244-0.5g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
0.5g
$1014.0 2023-05-23
Enamine
EN300-1299244-0.05g
2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid
1478361-96-4
0.05g
$888.0 2023-05-23

2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid 関連文献

2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acidに関する追加情報

2-Amino-3-(Dimethyl-1H-1,2,4-Triazol-5-Yl)Propanoic Acid: A Comprehensive Overview

2-Amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid, identified by the CAS number 1478361-96-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propanoic acid backbone with an amino group at the 2-position and a dimethyl-substituted 1H-1,2,4-triazole moiety at the 3-position. This combination of functional groups imparts versatile reactivity and biological activity.

The synthesis of 2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the triazole ring. The triazole moiety is known for its stability and ability to form hydrogen bonds, which are crucial for bioavailability in pharmaceutical compounds. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring under mild conditions.

In terms of biological activity, 2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid has shown promise as a precursor for peptide-based drugs. The amino group at the 2-position allows for easy incorporation into peptide chains, while the triazole moiety enhances stability and bioavailability. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it particularly valuable for central nervous system-related therapies.

Recent research has also focused on modifying the substituents on the triazole ring to optimize pharmacokinetic properties. For example, substituting methyl groups with other alkyl chains or electron-withdrawing groups has been shown to improve solubility and reduce toxicity. These modifications are critical for developing drugs with better therapeutic indices.

The application of 2-amino-3-(dimethyl-1H-triazol-5-Yl)Propanoic Acid extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, it has been investigated as a potential herbicide due to its ability to inhibit key plant enzymes without harming beneficial organisms. In materials science, its ability to form stable complexes with metal ions makes it a candidate for coordination polymers and metal organic frameworks (MOFs).

In conclusion, CAS No: 1478361-96-4, or 2-amino-triazol-based propanoic acid, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development in drug discovery and beyond.

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